3-Hydroxyestra-1,3,5(10)-triene-16,17-dione 16-oxime
Overview
Description
3-Hydroxyestra-1,3,5(10),7-tetraene-16,17-dione 16-oxime is a molecular entity focused on ‘small’ chemical compounds . It has a molecular formula of C18H19NO3 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxyestra-1,3,5(10)-triene-16,17-dione 16-oxime is characterized by a molecular formula of C18H19NO3 . Its average mass is 297.348 Da and its monoisotopic mass is 297.136505 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by a molecular formula of C18H19NO3 . Its average mass is 297.348 Da and its monoisotopic mass is 297.136505 Da .Scientific Research Applications
Biological Activity and Chemical Transformations
3-Hydroxyestra-1,3,5(10)-triene-16,17-dione 16-oxime and its derivatives have been synthesized and studied for their biological activities. Research shows that some of these compounds, after undergoing chemical transformations such as Beckmann fragmentation and reduction, exhibit a loss of estrogenic activity and moderate antiestrogenic effects (Jovanović-Šanta et al., 2000). Additionally, the Beckmann fragmentation reaction of related compounds has been investigated to understand their chemical behaviors and potential applications (Pejanovic et al., 1995).
Advanced Synthesis Techniques
Advanced synthesis techniques have been employed to create isomeric and derivative compounds of this compound. For instance, a study has shown how to synthesize isomeric 16,17-epoxy derivatives using deuterium NMR spectroscopy, indicating potential applications in tracer substances for immunoassays (Blackburn et al., 1986).
Chromatographic Methods
High-performance liquid chromatographic methods have been developed for monitoring isomers of related compounds, which is crucial for understanding their biological activities and developing further applications (Wölfling et al., 1999).
Stereochemistry and Structural Studies
Stereochemistry plays a crucial role in the biological activity of steroids. Research into the stereochemistry of steroids containing a similar structure to this compound reveals insights into their potential biological interactions and synthesis pathways (Hasegawa et al., 1963).
Potential in Immunoassays
The synthesis of derivatives for use in immunoassays demonstrates the potential application of these compounds in biomedical research and diagnostics (Luppa et al., 1994).
Properties
IUPAC Name |
(8R,9S,13S,14S,16E)-3-hydroxy-16-hydroxyimino-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19-22)17(18)21/h3,5,8,13-15,20,22H,2,4,6-7,9H2,1H3/b19-16+/t13-,14-,15+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFSYLYJKJQLIR-VGSXEYKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=NO)C2=O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C/C(=N\O)/C2=O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430165 | |
Record name | 3-Hydroxyestra-1,3,5(10)-triene-16,17-dione 16-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6038-23-9 | |
Record name | Estra-1,3,5(10)-triene-16,17-dione, 3-hydroxy-, 16-oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC71075 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxyestra-1,3,5(10)-triene-16,17-dione 16-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16-OXIMINOESTRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F0963A98S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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